

cephalexin spectrum of activity gram-positive gram-negative bacteria

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Compound Focus: Cephalexin

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Spectrum of Antibacterial Activity

Cephalexin's bactericidal activity arises from its inhibition of penicillin-binding proteins (PBPs), thereby disrupting bacterial cell wall synthesis [1] [2]. Its spectrum is characteristic of first-generation cephalosporins.

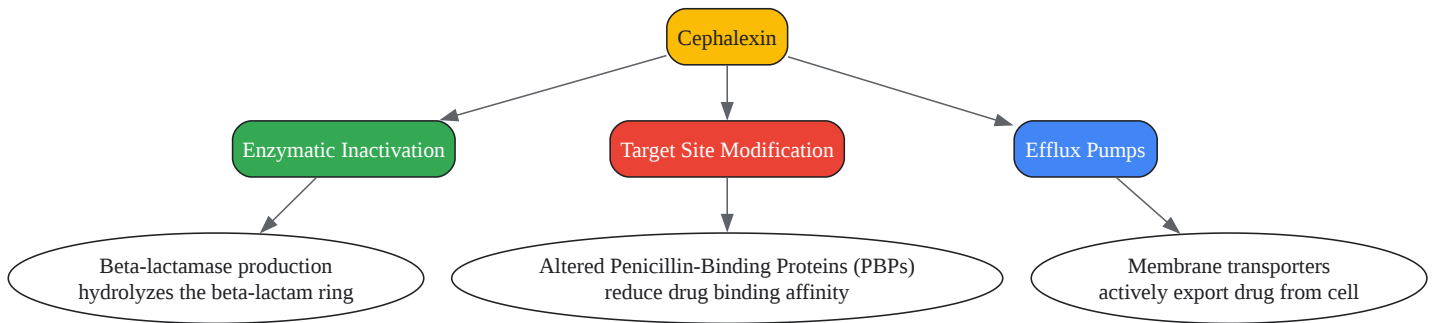
The table below summarizes the in vitro susceptibility of key bacterial pathogens to **cephalexin** based on historical data [3]:

Bacterial Species / Group	Approximate MIC90 or Inhibitory Concentration ($\mu\text{g/mL}$)	Notes / Susceptibility
Gram-Positive Bacteria		
<i>Staphylococcus aureus</i> (non-MRSA)	≤ 6.3 [3]	88% of strains inhibited by 6.3 $\mu\text{g/mL}$ [3]. Less effective against β -lactamase-producing strains [4].
<i>Streptococcus pyogenes</i> (Group A)	≤ 3.1 [3]	A common target for respiratory tract infections [5] [1].

Bacterial Species / Group	Approximate MIC90 or Inhibitory Concentration (µg/mL)	Notes / Susceptibility
<i>Streptococcus pneumoniae</i>	≤ 3.1 [3]	A common target for respiratory tract infections [5] [1].
Gram-Negative Bacteria		
<i>Escherichia coli</i>	12.5 - 25 [3]	80-96% of strains inhibited by 25 µg/mL; common cause of UTIs [5] [3] [6].
<i>Klebsiella pneumoniae</i>	12.5 - 25 [3]	72-96% of strains inhibited by 25 µg/mL [3].
<i>Proteus mirabilis</i>	12.5 - 25 [3]	56-96% of strains inhibited by 25 µg/mL [5] [3].
Naturally Resistant Bacteria		
<i>Pseudomonas</i> species	Resistant [3]	Inherently resistant to cephalexin [3].
<i>Enterococcus</i> species	Resistant [1]	Inherently resistant to cephalexin [1].
Indole-positive <i>Proteus</i>	Resistant [3]	Inherently resistant to cephalexin [3].
<i>Aerobacter</i>	Resistant [3]	Inherently resistant to cephalexin [3].

Mechanisms of Bacterial Resistance

Bacteria can evade **cephalexin**'s action through several well-characterized resistance mechanisms prevalent in Gram-positive pathogens [7]. The following diagram illustrates these primary pathways.



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These resistance strategies present significant challenges in clinical practice, especially with the rise of multidrug-resistant organisms like **Methicillin-resistant *Staphylococcus aureus* (MRSA)** and **Vancomycin-resistant *Enterococcus faecium* (VRE)**, which the WHO classifies as high-priority pathogens [7].

Experimental Protocols for Susceptibility Testing

Standardized in vitro methods are critical for quantifying **cephalexin's** antibacterial activity and monitoring resistance.

- **Broth Dilution for Minimum Inhibitory Concentration (MIC):** The core quantitative method for determining **cephalexin's** potency [3] [4].
 - **Preparation:** Prepare twofold serial dilutions of **cephalexin** in a suitable broth medium (e.g., Mueller-Hinton broth) in test tubes or microtiter plates.
 - **Inoculation:** Standardize a fresh bacterial suspension to approximately **5 x 10⁵ CFU/mL** and inoculate each dilution tube.
 - **Incubation:** Incubate the tubes at **35°C for 16-20 hours**.
 - **MIC Determination:** The **lowest concentration of cephalexin that completely prevents visible growth** is recorded as the MIC ($\mu\text{g/mL}$) [3].
- **Agar Disk Diffusion for Zone of Inhibition:** A common qualitative and semi-quantitative method [4].

- **Inoculation:** Evenly spread a standardized bacterial suspension over the surface of a Mueller-Hinton agar plate.
 - **Application:** A paper disk impregnated with a standard amount of **cephalexin** is placed on the inoculated agar surface.
 - **Incubation:** The plate is incubated at **35°C for 16-18 hours**.
 - **Measurement:** The **diameter of the clear zone** around the disk is measured and interpreted using guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) as **Susceptible, Intermediate, or Resistant** [4].
- **Data Interpretation:** MIC values and zone diameters are interpreted using **CLSI breakpoints**, which correlate in vitro activity with expected clinical efficacy [4]. Pharmacokinetic/pharmacodynamic (PK/PD) derived breakpoints may also be used as an alternative [4].

Pharmacokinetic and Clinical Considerations

- **Pharmacokinetics:** **Cephalexin** is rapidly and nearly completely absorbed after oral administration, with peak plasma concentrations occurring within **1 hour** [1] [6]. It is widely distributed, not metabolized, and over **90% is excreted unchanged in the urine**, making it effective for urinary tract infections [1] [6].
- **Clinical Indications:** Approved uses include **acute otitis media, pharyngitis, skin and soft tissue infections, bone infections, and urinary tract infections** caused by susceptible organisms [5] [1] [6].

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